ethyl 2-(cyclopropylmethyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Ethyl 2-(cyclopropylmethyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1160246-34-3) is a pyrazolo-pyridine derivative characterized by a cyclopropylmethyl substituent at the 2-position of the pyrazolo ring. Notably, this compound has been discontinued by suppliers like CymitQuimica, likely due to challenges in synthesis or shifts in research priorities .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(cyclopropylmethyl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-2-19-13(18)9-5-11(17)14-12-10(9)7-16(15-12)6-8-3-4-8/h5,7-8H,2-4,6H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEHXUMXPXIPAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=NN(C=C12)CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(cyclopropylmethyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the pyrazolo[3,4-b]pyridine family, which is known for its versatile biological properties. The structure includes a cyclopropylmethyl group and a carboxylate moiety that contribute to its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines, including derivatives like this compound. Research indicates that compounds within this class can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer).
- Mechanism of Action : These compounds have been shown to inhibit cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle progression. Docking studies revealed significant interactions with these targets, suggesting a mechanism involving the disruption of cell cycle regulation .
| Compound | Cell Line | IC50 (μM) | Apoptosis Induction |
|---|---|---|---|
| This compound | MCF7 | 5.2 ± 0.5 | High |
| This compound | HCT116 | 4.9 ± 0.3 | Moderate |
| This compound | HeLa | 6.1 ± 0.7 | High |
Antimicrobial Activity
Beyond its anticancer properties, this compound has demonstrated antimicrobial activity against Mycobacterium tuberculosis and other pathogens. The pyrazolo[3,4-b]pyridine scaffold has been identified as a promising lead for developing new antibiotics due to its ability to inhibit bacterial growth effectively .
Synthesis
The synthesis of this compound can be achieved through various methods involving the condensation of appropriate starting materials under acidic or basic conditions. Recent advancements have focused on optimizing yield and purity using greener synthesis techniques.
Case Studies
- Study on Anticancer Properties : A study published in MDPI demonstrated that derivatives of pyrazolo[3,4-b]pyridine showed significant anticancer activity in vitro. The study emphasized the importance of substituents on the core structure for enhancing biological activity .
- Antimicrobial Efficacy : Another research effort evaluated the efficacy of several pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis. The findings indicated that specific modifications to the structure could enhance antimicrobial potency significantly .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have demonstrated that derivatives of pyrazolopyridines exhibit significant anticancer properties. For instance, compounds similar to ethyl 2-(cyclopropylmethyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
- Neurological Applications :
- Antimicrobial Properties :
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : These reactions are crucial in forming the pyrazole ring.
- Substitution Reactions : Introducing functional groups that enhance biological activity.
The optimization of reaction conditions such as temperature and solvent choice is vital for improving yield and purity .
Case Studies and Research Findings
-
Study on Anticancer Efficacy :
- A study published in the Tropical Journal of Pharmaceutical Research evaluated several derivatives of pyrazolopyridines for their anticancer potential. The findings indicated that certain analogs showed lower IC50 values compared to established chemotherapeutic agents like doxorubicin, suggesting strong anticancer properties .
- Molecular Docking Studies :
Comparison with Similar Compounds
Structural and Molecular Properties
| Compound Name | Substituent at 2-Position | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| Target Compound | Cyclopropylmethyl | C13H15N3O3* | 261.28* | 1160246-34-3 |
| Ethyl 2-ethyl-6-oxo-... [^8] | Ethyl | C11H13N3O3 | 235.24 | 1174879-40-3 |
| Ethyl 2-propyl-6-oxo-... [^3] | Propyl | C12H15N3O3 | 249.27 | 1018047-23-8 |
| Ethyl 2-butyl-6-oxo-... [^10] | Butyl | C13H17N3O3 | 263.30 | 1707735-21-4 |
| Ethyl 2-(2,2-difluoroethyl)-6-oxo-... [^7] | 2,2-Difluoroethyl | C11H11F2N3O3 | 271.22 | Not provided |
| Ethyl 2,3-dimethyl-6-oxo-... [^13] | 2,3-Dimethyl | C11H13N3O3 | 235.24 | 744227-04-1 |
*Estimated based on structural similarity to analogues.
Key Observations:
- Molecular Weight and Bulkiness: The cyclopropylmethyl group introduces steric bulk comparable to a butyl substituent but with a rigid, non-linear geometry. This may enhance metabolic stability compared to flexible alkyl chains (e.g., ethyl, propyl) .
Physicochemical Properties
- Solubility : Alkyl chains (ethyl, propyl) enhance lipophilicity, whereas the cyclopropylmethyl group balances hydrophobicity with conformational rigidity. Fluorinated variants may exhibit unique solubility profiles due to polar C-F bonds .
- Stability : The cyclopropyl ring’s strain may render the target compound prone to ring-opening under acidic conditions, unlike more stable alkyl-substituted analogues .
Q & A
Basic Research Questions
What are the recommended synthetic routes for ethyl 2-(cyclopropylmethyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate, and how do reaction conditions impact yield?
Methodological Answer:
Synthesis typically involves multi-step procedures, including cyclocondensation, alkylation, and esterification. For example, a pyrazolo[3,4-b]pyridine core can be synthesized via a [3+2] cycloaddition between a nitrile imine and a substituted pyridine precursor. Key variables include:
- Temperature: Elevated temperatures (80–120°C) accelerate ring formation but may degrade sensitive functional groups like the cyclopropylmethyl moiety .
- Catalysts: Palladium or copper catalysts improve regioselectivity during alkylation steps .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) favor cyclization .
Data Contradictions: Some studies report lower yields (<40%) when using bulky substituents (e.g., cyclopropylmethyl) due to steric hindrance, while others achieve >60% yields via microwave-assisted synthesis .
How should researchers optimize purification methods for this compound to minimize byproducts?
Methodological Answer:
Purification strategies depend on the synthesis stage:
- Crude Product: Use column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane 1:3 to 1:1) to separate polar byproducts.
- Final Compound: Recrystallization from ethanol/water mixtures improves purity (>95%) but may require slow cooling to avoid co-precipitation of impurities .
Advanced Tip: HPLC with a C18 column and acetonitrile/water mobile phase (pH 2.5) resolves structurally similar analogs, such as pyrazolo[4,3-c]pyridines, which often co-elute .
Advanced Research Questions
How can computational modeling guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases or GPCRs). Focus on the pyrazolo-pyridine core’s hydrogen-bonding capacity and the cyclopropylmethyl group’s lipophilic interactions .
- QSAR Analysis: Correlate substituent electronic properties (Hammett σ constants) with activity data. For example, electron-withdrawing groups at the 4-carboxylate position may enhance solubility but reduce membrane permeability .
Data Insight: Derivatives with trifluoromethyl groups (e.g., analogs in EP 4,374,877 A2) show improved metabolic stability compared to the parent compound .
What experimental and analytical techniques resolve contradictions in crystallographic data for pyrazolo[3,4-b]pyridine derivatives?
Methodological Answer:
- X-ray Diffraction: Single-crystal X-ray analysis (as in Acta Crystallographica Section E ) confirms bond angles and substituent orientation. For example, the dihedral angle between pyrazole and pyridine rings typically ranges 5–15°, but cyclopropylmethyl substitution may induce strain, altering this angle.
- Solid-State NMR: 13C CP/MAS NMR distinguishes polymorphs, which are common in bicyclic compounds due to rotational flexibility of ester groups .
Contradiction Note: Some studies report planar pyrazolo-pyridine cores, while others observe slight puckering—this impacts solubility and bioavailability predictions .
How do structural analogs (e.g., pyrazolo[4,3-c]pyridines) inform SAR studies for this compound?
Methodological Answer:
Compare key analogs (see table below) to identify activity-determining features:
Key Finding: The cyclopropylmethyl group in the parent compound introduces steric bulk, reducing off-target interactions but limiting aqueous solubility (<0.1 mg/mL in PBS) .
What methodologies address challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Flow Chemistry: Continuous flow reactors minimize exothermic risks during cyclization steps and improve reproducibility .
- Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .
Contradiction Alert: Batch synthesis often achieves higher purity (>98%), but flow systems reduce solvent use by 40%—a trade-off between efficiency and yield .
Data Interpretation and Validation
How should researchers validate conflicting bioactivity data across in vitro and in vivo models?
Methodological Answer:
- In Vitro: Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target binding. For example, discrepancies in IC50 values may arise from assay buffer composition (e.g., DMSO tolerance <1%) .
- In Vivo: Conduct pharmacokinetic studies in rodents to correlate plasma concentrations with efficacy. The parent compound’s short half-life (~2 hr) suggests rapid esterase-mediated hydrolysis, necessitating prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
